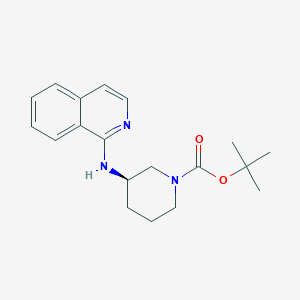
(R)-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Isoquinoline Moiety: The isoquinoline group can be introduced via nucleophilic substitution or coupling reactions.
Esterification: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isoquinoline moiety.
Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry
In chemistry, ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- ®-tert-butyl 3-(quinolin-1-ylamino)piperidine-1-carboxylate
- ®-tert-butyl 3-(isoquinolin-1-ylamino)pyrrolidine-1-carboxylate
Uniqueness
The unique combination of the piperidine ring, isoquinoline moiety, and tert-butyl ester group in ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C19H25N3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(isoquinolin-1-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-6-8-15(13-22)21-17-16-9-5-4-7-14(16)10-11-20-17/h4-5,7,9-11,15H,6,8,12-13H2,1-3H3,(H,20,21)/t15-/m1/s1 |
InChIキー |
KTRGKUNKDDWXFF-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC3=CC=CC=C32 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















